molecular formula C5H8N2O2 B1261780 (R)-gamma-amino-gamma-cyanobutanoic acid

(R)-gamma-amino-gamma-cyanobutanoic acid

Cat. No. B1261780
M. Wt: 128.13 g/mol
InChI Key: DXWQLTOXWVWMOH-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-gamma-amino-gamma-cyanobutanoic acid is a gamma-amino-gamma-cyanobutanoic acid. It is an enantiomer of a (S)-gamma-amino-gamma-cyanobutanoic acid.

Scientific Research Applications

Enzymatic Function and Inhibition

(R)-gamma-amino-gamma-cyanobutanoic acid has been studied for its interactions with gamma-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Studies have shown that certain enantiomers of similar compounds are not substrates for transamination by GABA-AT, but they can act as inhibitors. For instance, the (R)-enantiomer of 4-amino-3-fluorobutanoic acid is a more effective inhibitor of GABA transamination than its (S)-enantiomer (Clift et al., 2007). This distinction in enzymatic activity based on enantiomers emphasizes the potential application of (R)-gamma-amino-gamma-cyanobutanoic acid in studying enzyme-substrate interactions and in developing enzyme inhibitors.

Biocatalysis and Amino Acid Synthesis

(R)-gamma-amino-gamma-cyanobutanoic acid and its analogs are of interest in the field of biocatalysis, particularly for the synthesis of amino acids. An example is the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a biocatalytic approach, where an aldol reaction is coupled with stereoselective transamination (Hernández et al., 2017). This demonstrates the utility of such compounds in the manufacturing of industrially relevant chiral building blocks.

Neurotransmitter System Research

Research on compounds like (R)-gamma-amino-gamma-cyanobutanoic acid contributes to our understanding of neurotransmitter systems. For example, studies on substituted 4-aminobutanoic acids provide insights into the structure and function of gamma-aminobutyric acid aminotransferase, which is crucial for the degradation of GABA (Silverman & Levy, 1981). Understanding these processes is vital for developing treatments for neurological disorders.

GABA Receptor Research

Studies have also explored the relationship between GABA receptors and similar compounds to (R)-gamma-amino-gamma-cyanobutanoic acid. For instance, research on gamma-hydroxybutyric acid (GHB) and gamma-aminobutyric acid(B) receptor (GABA(B)R) binding sites provides molecular evidence that these sites are distinctive from one another (Wu et al., 2004). This kind of research can inform the development of drugs targeting specific GABA receptors.

Food and Health Applications

Gamma-aminobutyric acid, closely related to (R)-gamma-amino-gamma-cyanobutanoic acid, has been identified as a potent bioactive compound in foods with various physiological functions. It's used in the development of GABA-enriched food products for health benefits (Diana et al., 2014). Research in this area contributes to the growing field of functional foods.

properties

Product Name

(R)-gamma-amino-gamma-cyanobutanoic acid

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

(4R)-4-amino-4-cyanobutanoic acid

InChI

InChI=1S/C5H8N2O2/c6-3-4(7)1-2-5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m1/s1

InChI Key

DXWQLTOXWVWMOH-SCSAIBSYSA-N

Isomeric SMILES

C(CC(=O)O)[C@H](C#N)N

Canonical SMILES

C(CC(=O)O)C(C#N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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